molecular formula C11H12N2O2 B8005906 Cyanomethyl 3-(dimethylamino)benzoate

Cyanomethyl 3-(dimethylamino)benzoate

Cat. No.: B8005906
M. Wt: 204.22 g/mol
InChI Key: QFLJZZHMSMSMQI-UHFFFAOYSA-N
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Description

Cyanomethyl 3-(dimethylamino)benzoate is an organic compound that features a benzoate ester functional group with a cyanomethyl and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyanomethyl 3-(dimethylamino)benzoate typically involves the reaction of 3-(dimethylamino)benzoic acid with cyanomethyl reagents under specific conditions. One common method involves the esterification of 3-(dimethylamino)benzoic acid with cyanomethyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-(dimethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

Cyanomethyl 3-(dimethylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyanomethyl 3-(dimethylamino)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyanomethyl group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)benzoate: Similar structure but lacks the cyanomethyl group.

    Ethyl 3-(dimethylamino)benzoate: Similar structure with an ethyl ester instead of a cyanomethyl ester.

    3-(Dimethylamino)benzoic Acid: The parent acid form without esterification.

Uniqueness

Cyanomethyl 3-(dimethylamino)benzoate is unique due to the presence of both the cyanomethyl and dimethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

cyanomethyl 3-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)10-5-3-4-9(8-10)11(14)15-7-6-12/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJZZHMSMSMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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